5-Methyl-1-(5-O-phosphono-beta-D-ribofuranosyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2R,3S,4R,5R)-3,4-Dihydroxy-5-(5-methyl-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic compound that features a tetrahydrofuran ring, a dihydropyrimidinone moiety, and a phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(5-methyl-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multi-step organic synthesis. The key steps may include:
Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving diols and appropriate catalysts.
Introduction of the dihydropyrimidinone moiety: This step may involve the condensation of urea derivatives with suitable aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
((2R,3S,4R,5R)-3,4-Dihydroxy-5-(5-methyl-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The oxo group in the dihydropyrimidinone moiety can be reduced to form hydroxyl derivatives.
Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(5-methyl-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with enzymes and other biomolecules.
Medicine
In medicinal chemistry, it could be investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry
In industry, this compound might be used in the development of new materials or as a reagent in various chemical processes.
Mechanism of Action
The mechanism by which ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(5-methyl-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate exerts its effects would depend on its specific applications. For example, in a biological context, it may interact with specific enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Nucleotides: Compounds such as adenosine triphosphate (ATP) and guanosine triphosphate (GTP) share structural similarities with the phosphate group.
Nucleosides: Compounds like cytidine and uridine have similar sugar and base moieties.
Uniqueness
The uniqueness of ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(5-methyl-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
CAS No. |
61152-81-6 |
---|---|
Molecular Formula |
C10H15N2O8PS |
Molecular Weight |
354.28 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methyl-4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H15N2O8PS/c1-4-2-12(10(22)11-8(4)15)9-7(14)6(13)5(20-9)3-19-21(16,17)18/h2,5-7,9,13-14H,3H2,1H3,(H,11,15,22)(H2,16,17,18)/t5-,6-,7-,9-/m1/s1 |
InChI Key |
TYPPXSBSSBTYPX-JXOAFFINSA-N |
Isomeric SMILES |
CC1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
Canonical SMILES |
CC1=CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.